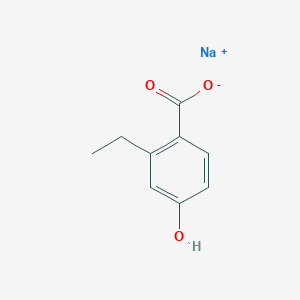

sodium;2-ethyl-4-hydroxybenzoate

Description

Sodium 2-ethyl-4-hydroxybenzoate is the sodium salt of 2-ethyl-4-hydroxybenzoic acid, characterized by an ethyl group at the 2-position and a hydroxyl group at the 4-position of the benzene ring. For example, the reaction of substituted benzoyl chlorides with sodium carbonate (as in ) could be adapted by using 2-ethyl-4-hydroxybenzoic acid as a precursor, followed by neutralization with sodium hydroxide .

The compound’s structure confers unique physicochemical properties, such as altered solubility and antimicrobial activity compared to simpler parabens (e.g., sodium 4-hydroxybenzoate). Its applications may span preservatives, pharmaceutical intermediates, or agrochemicals, though specific uses require further empirical validation.

Properties

IUPAC Name |

sodium;2-ethyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.Na/c1-2-6-5-7(10)3-4-8(6)9(11)12;/h3-5,10H,2H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXJKPDBGLDKPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Acid-Catalyzed Esterification

The conventional method for synthesizing ethyl 4-hydroxybenzoate involves sulfuric acid-catalyzed esterification. In this process, 4-hydroxybenzoic acid reacts with excess ethanol under reflux conditions. Benzene or toluene is often added as a water-carrying agent to facilitate azeotropic removal of water, shifting the equilibrium toward ester formation . The reaction proceeds as follows:

Key parameters include:

-

Molar ratio : A 1:3–5 ratio of 4-hydroxybenzoic acid to ethanol ensures excess alcohol for complete conversion .

-

Temperature : Reflux conditions (75–85°C) are maintained for 3–4 hours .

-

Catalyst loading : Sulfuric acid is typically used at 5–10% w/w of the acid substrate .

Post-reaction, the mixture is distilled to recover unreacted ethanol, followed by crystallization in water. The crude ester is washed with sodium carbonate (10% w/v) to neutralize residual acid, yielding a purity of >90% . Neutralization with sodium hydroxide (1:1 molar ratio) converts the ester to the sodium salt, which is then dried under vacuum .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. A patent by demonstrates this method using sodium hydrogen sulfate () as a catalyst:

-

Reaction setup : 4-Hydroxybenzoic acid, ethanol (1:5 molar ratio), and (9.6% w/w of acid) are mixed in a three-neck flask.

-

Microwave conditions : Irradiation at 600 W and 120°C for 10 minutes achieves 92.6% yield .

-

Workup : Excess ethanol is removed via steam distillation, and the product is crystallized and washed to pH 7.5–8.0.

Advantages :

-

Reduced reaction time (1–2.5 hours vs. 3–4 hours in conventional methods) .

-

Higher yield due to minimized side reactions.

Solid Superacid-Catalyzed Esterification

Modified metal oxide solid superacids, such as , offer enhanced catalytic activity and reusability. A Chinese patent outlines this approach:

-

Catalyst preparation : is synthesized via impregnation and calcination.

-

Reaction conditions :

-

Molar ratio (acid:ethanol): 1:5

-

Catalyst loading: 14.2% w/w of 4-hydroxybenzoic acid

-

Temperature: 75–85°C for 3 hours

-

-

Yield : 91.8–92.6% with >99% purity after recrystallization .

The catalyst is recovered via filtration and regenerated by calcination at 500°C, retaining >90% activity after five cycles .

Waugh-Type Polyoxometalate Catalysis

A novel method employs , a Waugh-structured polyoxometalate, as a recyclable catalyst :

-

Reaction setup : 4-Hydroxybenzoic acid, ethanol, and catalyst (5% w/w) are heated under reflux with toluene as a co-solvent.

-

Conditions : 180–220°C for 6–8 hours.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Traditional Acid | 75–85°C | 3–4 h | 85–90% | Low-cost, scalable | |

| Microwave-Assisted | 120°C | 1–2.5 h | 92.6% | Rapid, energy-efficient | |

| Solid Superacid | 75–85°C | 3 h | 91.8–92.6% | Recyclable, low environmental impact | |

| Waugh Catalyst | 180–220°C | 6–8 h | 85–90% | High selectivity, reusable |

Purification and Neutralization

Crude ethyl 4-hydroxybenzoate undergoes:

-

Distillation : Excess ethanol and solvents are removed under reduced pressure .

-

Crystallization : The residue is cooled to 10–15°C, yielding white crystals .

-

Washing : Sodium carbonate (10% w/v) neutralizes residual acid, followed by distilled water rinsing .

-

Neutralization : The ester is dissolved in water and treated with NaOH (1:1 molar ratio) to form the sodium salt, which is dried at 70–80°C .

Optimization Parameters

Challenges and Solutions

-

Byproduct formation : Hydrolysis of the ester under acidic conditions generates 4-hydroxybenzoic acid. This is mitigated by maintaining anhydrous conditions and using desiccants .

-

Catalyst deactivation : Solid superacids lose activity due to coke deposition. Regeneration via calcination restores >90% efficiency .

-

Solvent toxicity : Benzene is replaced with toluene or methylbenzene in industrial settings .

Chemical Reactions Analysis

Types of Reactions: sodium;2-ethyl-4-hydroxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific functional groups present in the compound.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-ethyl-4-hydroxybenzoate is widely used as a preservative in pharmaceutical formulations due to its antimicrobial properties. It helps inhibit the growth of bacteria and fungi, thereby extending the shelf life of products.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that ethylparaben sodium effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.1% in certain formulations, showcasing its potency as a preservative .

Cosmetic Applications

In cosmetics, sodium 2-ethyl-4-hydroxybenzoate serves as an antifungal agent. Its inclusion in formulations helps prevent spoilage and maintains product integrity.

Data Table: Common Cosmetic Products Containing Sodium 2-Ethyl-4-Hydroxybenzoate

| Product Type | Example Products | Concentration (%) |

|---|---|---|

| Creams | Moisturizers, Sunscreens | 0.5 - 1.0 |

| Hair Care | Shampoos, Conditioners | 0.3 - 0.8 |

| Makeup | Foundations, Lipsticks | 0.1 - 0.5 |

Food Preservation

Sodium 2-ethyl-4-hydroxybenzoate is recognized as a food additive (E214) and is utilized for its antifungal properties in various food products.

Regulatory Aspects

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for ethylparaben of up to 10 mg/kg body weight, emphasizing its safety when used within recommended limits .

Case Study: Efficacy in Food Products

Research published in Food Control indicated that the addition of sodium 2-ethyl-4-hydroxybenzoate at concentrations of 0.1% significantly reduced mold growth in bread over a storage period of two weeks compared to control samples without preservatives .

Laboratory Use

In laboratory settings, sodium 2-ethyl-4-hydroxybenzoate is employed as a reagent or standard for various chemical analyses due to its stability and solubility characteristics.

Application Example

It is often used in the preparation of buffer solutions and as a standard for spectrophotometric analyses due to its defined absorbance characteristics at specific wavelengths .

Mechanism of Action

The mechanism of action of sodium;2-ethyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways This interaction can result in various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among sodium benzoate derivatives influence their chemical behavior:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The 4-hydroxy group in sodium 4-hydroxybenzoate is electron-withdrawing, enhancing acidity (pKa ~8.5).

- Methoxy Substitution : Sodium 4-methoxybenzoate’s methoxy group (electron-donating) increases stability but reduces solubility in polar solvents compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.